Cas no 70822-02-5 (ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate)

Ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is a synthetic ester compound featuring a substituted phenyl ring with methoxy groups at the 3- and 4-positions, along with a branched propanoate moiety. This structure imparts stability and moderate lipophilicity, making it suitable for applications in organic synthesis, particularly as an intermediate in pharmaceuticals or fine chemicals. The dimethoxy substitution enhances electron density, potentially improving reactivity in electrophilic aromatic substitution or coupling reactions. The ethyl ester group offers versatility for further derivatization, such as hydrolysis or transesterification. Its well-defined molecular architecture ensures consistent performance in research and industrial processes requiring precise chemical functionality.
ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate structure
70822-02-5 structure
Product name:ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
CAS No:70822-02-5
MF:C14H20O4
MW:252.306204795837
CID:2146341
PubChem ID:20523075

ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
    • AKOS011682273
    • DB-351292
    • 70822-02-5
    • DTXCID10559110
    • DTXSID50608353
    • VKYBKEJTDKIDGJ-UHFFFAOYSA-N
    • ETHYL2-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPANOATE
    • SCHEMBL603802
    • MDL: MFCD17064719
    • Inchi: InChI=1S/C14H20O4/c1-6-18-13(15)14(2,3)10-7-8-11(16-4)12(9-10)17-5/h7-9H,6H2,1-5H3
    • InChI Key: VKYBKEJTDKIDGJ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(C)(C)C1=CC(=C(C=C1)OC)OC

Computed Properties

  • Exact Mass: 252.13615911Da
  • Monoisotopic Mass: 252.13615911Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8Ų
  • XLogP3: 3

ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019124508-250mg
Ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
70822-02-5 97%
250mg
$200.20 2023-09-01
Alichem
A019124508-1g
Ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
70822-02-5 97%
1g
$450.45 2023-09-01
Crysdot LLC
CD12040905-1g
Ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
70822-02-5 95+%
1g
$428 2024-07-24

Additional information on ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Ethyl 2-(3,4-Dimethoxyphenyl)-2-Methylpropanoate (CAS No. 70822-02-5): An Overview

Ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS No. 70822-02-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 3,4-dimethoxyphenyl-2-methylpropanoate, is characterized by its unique structural features, which include a dimethoxyphenyl group and a methylpropanoate ester moiety. These structural elements contribute to its diverse range of biological activities and potential applications in drug development.

The chemical structure of ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is defined by the presence of a substituted phenyl ring with two methoxy groups at the 3 and 4 positions, and an ester group attached to a methylpropanoic acid. This configuration imparts specific physicochemical properties that make it an attractive candidate for various biochemical and pharmacological studies. The compound's solubility, stability, and reactivity are key factors that influence its behavior in different experimental settings.

Recent research has highlighted the potential of ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate in the development of novel therapeutic agents. Studies have shown that this compound exhibits significant antioxidant and anti-inflammatory properties, which are crucial for addressing a wide range of diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate effectively scavenges free radicals and inhibits the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory disorders such as arthritis and colitis.

In addition to its anti-inflammatory effects, ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate has been investigated for its potential as an antitumor agent. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. A notable study published in the Cancer Research journal reported that ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a novel anticancer drug.

The pharmacokinetic properties of ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate have also been extensively studied to optimize its therapeutic efficacy. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its effectiveness in vivo. A study published in the European Journal of Pharmaceutical Sciences evaluated the oral bioavailability and plasma concentration-time profiles of ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate in animal models, providing valuable insights into its pharmacokinetic behavior.

Beyond its therapeutic applications, ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate has also been explored for its use in chemical synthesis and material science. Its unique structural features make it a valuable building block for the synthesis of more complex molecules with diverse functionalities. For example, researchers have utilized this compound as a starting material for the synthesis of novel polymers with enhanced mechanical properties and improved biocompatibility.

The safety profile of ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is another critical aspect that has been extensively investigated. Toxicological studies have shown that this compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any chemical compound used in pharmaceutical applications, it is essential to conduct thorough safety assessments to ensure its safe use in clinical settings.

In conclusion, ethyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate (CAS No. 70822-02-5) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory disorders and cancer. Ongoing research continues to uncover new insights into the properties and applications of this compound, further solidifying its importance in the field.

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